molecular formula C12H10N4O B15067849 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15067849
M. Wt: 226.23 g/mol
InChI Key: RGSAZCPKCUBIEZ-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of both pyridine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the chemical reduction of 1-(3-nitropyridin-2-yl)-1H-benzo[d]imidazole in an acidic medium

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the amino group or the benzimidazole ring.

Scientific Research Applications

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazole
  • 3-(2-Aminophenyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of pyridine and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the pyridine and amino groups enhances its interaction with biological targets.

Research indicates that compounds similar to this compound may act through multiple pathways:

  • Enzyme Inhibition : It has been reported that derivatives can inhibit specific enzymes, such as bacterial enzymes involved in metabolic pathways, leading to antibacterial effects .
  • Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds with similar structures demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

The potential anticancer effects have also been investigated. A study indicated that certain benzimidazole derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated a series of benzimidazole derivatives for their antibacterial activity. The compound exhibited an IC50 value of 22.4 µM against a target enzyme, demonstrating promising antibacterial properties comparable to other known inhibitors .
  • Anticancer Properties : A specific derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values below 30 µM in some cases. This suggests that structural modifications can enhance potency against cancer cells .

Data Tables

Biological Activity Target IC50 (µM) Reference
AntibacterialDapE enzyme22.4
AnticancerVarious cancer cell lines<30

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(3-aminopyridin-2-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C12H10N4O/c13-8-4-3-7-14-11(8)16-10-6-2-1-5-9(10)15-12(16)17/h1-7H,13H2,(H,15,17)

InChI Key

RGSAZCPKCUBIEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=C(C=CC=N3)N

Origin of Product

United States

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